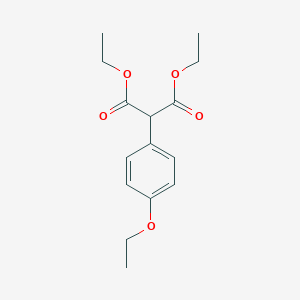

Diethyl 4-ethoxyphenylmalonate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Diethyl 4-ethoxyphenylmalonate can be synthesized through the alkylation of diethyl malonate with 4-ethoxybenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an anhydrous solvent like ethanol at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: Diethyl 4-ethoxyphenylmalonate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the α-position using alkyl halides in the presence of a base.

Hydrolysis: It can be hydrolyzed to produce 4-ethoxyphenylmalonic acid.

Decarboxylation: Upon heating, it can undergo decarboxylation to yield 4-ethoxyphenylacetic acid.

Common Reagents and Conditions:

Alkylation: Sodium ethoxide in ethanol, alkyl halides.

Hydrolysis: Aqueous hydrochloric acid.

Decarboxylation: Heating under reflux.

Major Products:

Alkylation: α-alkylated this compound.

Hydrolysis: 4-ethoxyphenylmalonic acid.

Decarboxylation: 4-ethoxyphenylacetic acid.

科学的研究の応用

Medicinal Chemistry

Diethyl 4-ethoxyphenylmalonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Anticonvulsants : The compound is utilized in the preparation of vigabatrin, which is effective in treating epilepsy. Vigabatrin acts by inhibiting the enzyme GABA transaminase, thus increasing GABA levels in the brain .

- Production of Anti-inflammatory Drugs : this compound is involved in synthesizing phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and other inflammatory conditions .

- Antibacterial Agents : This compound also plays a role in the synthesis of nalidixic acid, an antibiotic effective against urinary tract infections, and rebamipide, which is used for gastric mucosal protection .

Agricultural Applications

In agriculture, this compound is recognized for its role as a precursor in the development of pesticides:

- Herbicides : The compound is a key intermediate in synthesizing pinoxaden, a systemic herbicide effective against grassy weeds in cereal crops. Pinoxaden operates by inhibiting the activity of acetyl-CoA carboxylase, an essential enzyme for fatty acid synthesis in plants .

- Pesticide Formulations : Various derivatives synthesized from this compound have been incorporated into pesticide formulations to enhance efficacy and target specificity against pests while minimizing environmental impact .

Material Science

This compound finds applications beyond pharmaceuticals and agriculture:

- Liquid Crystal Materials : The compound has been explored for its potential use in liquid crystal displays (LCDs). Its unique molecular structure allows for tunable optical properties, making it suitable for advanced display technologies .

Case Study 1: Synthesis of Vigabatrin

A study demonstrated the efficient synthesis of vigabatrin using this compound as a starting material. The process involved several steps including alkylation and hydrolysis, ultimately yielding high purity levels suitable for pharmaceutical applications.

Case Study 2: Development of Pinoxaden

Research highlighted the synthesis pathway of pinoxaden from this compound. The study emphasized optimizing reaction conditions to maximize yield while minimizing byproducts, showcasing its industrial relevance.

作用機序

The mechanism of action of diethyl 4-ethoxyphenylmalonate involves its role as an intermediate in organic synthesis. It participates in nucleophilic substitution reactions, where the malonate moiety acts as a nucleophile attacking electrophilic centers . The compound’s reactivity is primarily due to the presence of the malonate group, which stabilizes the transition state during reactions .

類似化合物との比較

Diethyl malonate: A simpler analog used in similar synthetic applications.

Diethyl ethoxymethylenemalonate: Another related compound extensively studied for constructing heterocyclic compounds.

生物活性

Diethyl 4-ethoxyphenylmalonate (DEPM) is a compound of interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H16O4

- Molecular Weight : 236.27 g/mol

- CAS Number : 102-76-1

The compound is soluble in organic solvents such as chloroform, ethyl acetate, and methanol, making it suitable for various biological assays .

Antioxidant Activity

Research indicates that DEPM exhibits significant antioxidant properties. In vitro studies have shown that DEPM can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. For instance, a study demonstrated that DEPM reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide .

Anti-inflammatory Effects

DEPM has been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role for DEPM in managing inflammatory conditions .

Anticancer Potential

Several studies have focused on the anticancer activity of DEPM. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

The biological activities of DEPM can be attributed to several mechanisms:

- Free Radical Scavenging : DEPM's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, DEPM reduces cytokine production.

- Apoptotic Pathways : DEPM activates intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Cytokine inhibition | |

| Anticancer | Induction of apoptosis |

Case Studies

-

Case Study on Antioxidant Activity :

A study involving human fibroblast cells treated with DEPM showed a significant decrease in reactive oxygen species (ROS) levels compared to control groups. This suggests that DEPM may have therapeutic potential in age-related degenerative diseases where oxidative stress is a contributing factor. -

Clinical Implications in Cancer Therapy :

In preclinical trials, DEPM was administered to mice with induced tumors. Results indicated a marked reduction in tumor size and weight, alongside an increase in apoptotic cell death within the tumors. These findings support further investigation into DEPM as an adjunct therapy in cancer treatment.

特性

IUPAC Name |

diethyl 2-(4-ethoxyphenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-18-12-9-7-11(8-10-12)13(14(16)19-5-2)15(17)20-6-3/h7-10,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSBAEXJSFLVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574121 | |

| Record name | Diethyl (4-ethoxyphenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23197-69-5 | |

| Record name | Diethyl (4-ethoxyphenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。